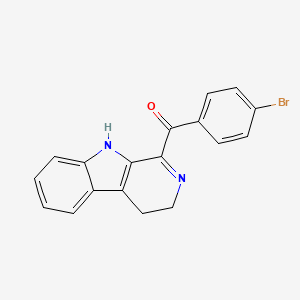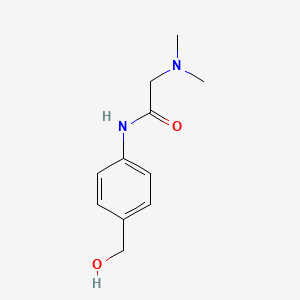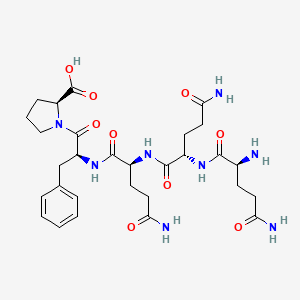
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is a peptide compound composed of five amino acids: three L-glutamine residues, one L-phenylalanine residue, and one L-proline residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (three L-glutamine residues).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Modifying the side chains of amino acids, particularly the phenylalanine residue.
Deamidation: Conversion of glutamine residues to glutamic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Deamidation: Can be catalyzed by enzymes like glutaminases or under mild acidic conditions.
Major Products
Hydrolysis: Yields L-glutamine, L-phenylalanine, and L-proline.
Oxidation: Produces oxidized derivatives of phenylalanine and potentially other amino acids.
Deamidation: Results in the formation of L-glutamic acid from L-glutamine residues.
Scientific Research Applications
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of functional foods and nutraceuticals, particularly for its potential health benefits.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. For example, the compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-tyrosine: Similar structure but with a tyrosine residue instead of proline.
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-alanine: Contains an alanine residue instead of proline.
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-serine: Features a serine residue in place of proline.
Uniqueness
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three consecutive L-glutamine residues, along with L-phenylalanine and L-proline, contributes to its stability and potential functional roles in various applications.
Properties
CAS No. |
873217-89-1 |
|---|---|
Molecular Formula |
C29H42N8O9 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H42N8O9/c30-17(8-11-22(31)38)25(41)34-18(9-12-23(32)39)26(42)35-19(10-13-24(33)40)27(43)36-20(15-16-5-2-1-3-6-16)28(44)37-14-4-7-21(37)29(45)46/h1-3,5-6,17-21H,4,7-15,30H2,(H2,31,38)(H2,32,39)(H2,33,40)(H,34,41)(H,35,42)(H,36,43)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
ONIDMPMJXNKFEA-SXYSDOLCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
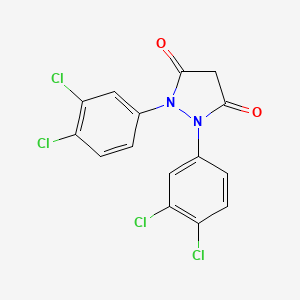
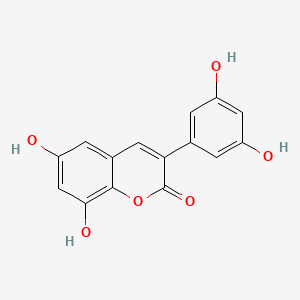
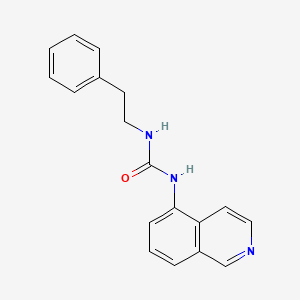
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)


propanedinitrile](/img/structure/B12603886.png)

![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)

